(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride
Description
(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride (CAS: 457654-89-6) is a chiral amino acid derivative featuring a 2,5-dichlorophenyl substituent on the β-carbon of the alanine backbone. Its molecular formula is C₉H₁₀Cl₃NO₂, with a molecular weight of 270.54 g/mol . The compound’s S-configuration is critical for enantioselective interactions in biological systems, making it relevant for pharmaceutical research, particularly in studying receptor binding or enzyme inhibition.
Properties
IUPAC Name |
(2S)-2-amino-3-(2,5-dichlorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2.ClH/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGCLNQWWHSBES-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C[C@@H](C(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,5-dichlorobenzaldehyde.
Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Formation of Hydrochloride Salt: Finally, the (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Studies
(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride has been studied for its potential role as a neurotransmitter modulator. It is known to interact with glutamate receptors, specifically the NMDA receptor subtype, which is crucial for synaptic plasticity and memory function.
Key Findings :
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects in models of neurodegeneration, potentially offering therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease.
Anticancer Properties
Recent studies have explored the anticancer properties of this compound. Its ability to inhibit cell proliferation in various cancer cell lines has been documented.
Case Study Data :
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 25 | Induction of apoptosis via mitochondrial pathways |
| MCF7 (Breast Cancer) | 30 | Inhibition of cell cycle progression |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. Antioxidants are critical in mitigating oxidative stress linked to various diseases.
Research Results :
- DPPH Radical Scavenging Assay : The compound demonstrated significant scavenging activity with an IC50 value comparable to standard antioxidants like ascorbic acid.
Mechanistic Insights
The mechanisms through which this compound exerts its effects are multifaceted:
- NMDA Receptor Modulation : By modulating NMDA receptor activity, the compound influences calcium influx into neurons, which is vital for synaptic transmission and plasticity.
- Apoptotic Pathways : In cancer cells, it activates caspases and other apoptotic markers leading to programmed cell death.
Summary of Findings
The diverse applications of this compound highlight its potential as a valuable compound in medicinal chemistry and pharmacology:
- Neuroprotection : Potential therapeutic agent for neurodegenerative diseases.
- Anticancer Activity : Effective against various cancer cell lines with documented mechanisms.
- Antioxidant Properties : Significant radical scavenging capabilities.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogs primarily differ in halogen placement or functional group substitutions (Table 1).
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Halogen Position: The 2,5-dichloro substitution in the target compound may enhance π-π stacking in hydrophobic binding pockets compared to 2,3- or 3,5-dichloro analogs.
- Halogen Type : Fluorinated analogs (e.g., 3,4,5-trifluoro) exhibit lower molecular weights and higher electronegativity, which may improve metabolic stability but reduce lipophilicity .
- Functional Group Diversity : Imidazole-containing analogs introduce hydrogen-bonding capabilities, altering solubility and target engagement .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | 2,3-Dichloro Analog | 3,5-Dichloro Analog | 3,4,5-Trifluoro Analog |
|---|---|---|---|---|
| Molecular Weight | 270.54 | 270.54 | ~270.5 | 247.18 |
| LogP (Predicted) | ~2.8 | ~3.1 | ~2.9 | ~2.2 |
| Solubility (Water) | Low | Very Low | Low | Moderate |
| Melting Point | Not reported | Not reported | Not reported | Not reported |
Notes:
- The 2,5-dichloro analog’s LogP (~2.8) suggests moderate lipophilicity, favorable for membrane permeability. Fluorinated analogs (LogP ~2.2) may exhibit improved aqueous solubility .
- Solubility data is scarce, but dichlorophenyl derivatives generally require organic solvents (e.g., DMSO) for dissolution .
Biological Activity
(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride, commonly referred to as (S)-DCPPA, is a chiral compound with significant implications in biological research. Its molecular formula is C₉H₁₀Cl₃NO₂, and it is primarily recognized for its role as a modulator of neurotransmitter systems, particularly in relation to glutamate receptors.
- Molecular Weight : 270.54 g/mol
- CAS Number : 457654-89-6
- Solubility : Enhanced in its hydrochloride form, facilitating its use in aqueous solutions for biological assays.
(S)-DCPPA acts as an agonist at specific glutamate receptor subtypes. It has been shown to selectively inhibit the L-type amino acid transporter 1 (LAT1), which is crucial for the uptake of essential amino acids in tumor cells. This inhibition suggests potential applications in cancer therapeutics, where LAT1 plays a role in tumor growth by supplying necessary nutrients .
Neuropharmacological Effects
Research indicates that (S)-DCPPA may influence excitatory neurotransmission through interactions with glutamate receptors. Its structural similarity to amino acids allows it to modulate synaptic transmission effectively. Studies have demonstrated that it can alter synaptic plasticity and has potential implications for treating neuropsychiatric disorders such as anxiety and depression .
Antitumor Activity
The selective inhibition of LAT1 by (S)-DCPPA presents a promising avenue for cancer treatment. LAT1 is overexpressed in various tumors and is essential for their growth. By targeting this transporter, (S)-DCPPA may help starve tumor cells of the nutrients they require .
Case Studies and Experimental Data
A series of studies have explored the biological activity of (S)-DCPPA:
-
In Vitro Studies :
- Cytotoxicity Assays : (S)-DCPPA exhibited cytotoxic effects on human leukemia cells with an IC50 value indicating significant potency compared to other compounds in its class .
- Neurotransmitter Interaction : Experiments using surface plasmon resonance demonstrated that (S)-DCPPA binds effectively to glutamate receptors, influencing their activity and potentially altering neuronal signaling pathways .
- In Vivo Studies :
Applications in Scientific Research
(S)-DCPPA serves multiple roles in scientific research:
- Chemical Synthesis : Used as a building block for synthesizing more complex molecules.
- Biological Studies : Acts as a tool for studying enzyme-substrate interactions and protein structure.
- Pharmaceutical Development : Potential lead compound for developing drugs targeting neurotransmitter systems and cancer metabolism.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-2-amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride while preserving stereochemical integrity?
- Methodology : Use chiral pool synthesis starting from L-serine or L-alanine derivatives to retain the (S)-configuration. Introduce the 2,5-dichlorophenyl group via a Friedel-Crafts alkylation or Suzuki-Miyaura coupling, followed by Boc protection of the amino group to prevent racemization. Final purification via chiral HPLC or recrystallization ensures enantiomeric purity .
- Key Considerations : Monitor reaction conditions (pH, temperature) to avoid epimerization. Validate stereochemistry using circular dichroism (CD) or X-ray crystallography .
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to verify aromatic substitution patterns (e.g., 2,5-dichloro positions) and propanoic acid backbone .
- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) coupled with mass spectrometry for purity (>95%) and molecular ion confirmation .
- Elemental Analysis : Match calculated and observed C, H, N, Cl content to rule out impurities .
Q. What are the standard protocols for handling and storing this hydrochloride salt to ensure stability?
- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation and oxidation.
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Root Cause Analysis : Discrepancies may arise from variations in assay conditions (e.g., buffer pH, cell lines) or impurities in the compound batch.
- Mitigation Strategies :
- Use orthogonal purity assays (e.g., ICP-MS for heavy metals, Karl Fischer titration for water content) .
- Standardize biological assays using validated reference compounds (e.g., dichlorophenylalanine derivatives from pharmacopeial standards) .
Q. What strategies optimize the synthetic yield of this compound for large-scale studies without compromising enantiomeric excess?
- Process Optimization :
- DoE Approach : Screen catalysts (e.g., palladium for cross-coupling), solvents (DMF vs. THF), and temperatures to maximize yield.
- Continuous Flow Chemistry : Reduces side reactions and improves scalability for halogenation steps .
Q. How does the electronic effect of the 2,5-dichlorophenyl group influence the compound’s reactivity in medicinal chemistry applications?
- Mechanistic Insights : The electron-withdrawing Cl groups enhance electrophilicity at the phenyl ring, facilitating interactions with biological targets (e.g., enzyme active sites).
- Experimental Validation :
- Perform DFT calculations to map electrostatic potential surfaces.
- Compare IC50 values against analogs (e.g., 3,5-dichloro or mono-chloro derivatives) in enzyme inhibition assays .
Q. What techniques are recommended for studying the compound’s stability under physiological conditions (e.g., in vitro assays)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
